Phosphine oxide, (2-methylphenyl)diphenyl- Phosphine oxide, (2-methylphenyl)diphenyl-
Brand Name: Vulcanchem
CAS No.: 6840-26-2
VCID: VC7993701
InChI: InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
SMILES: CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C19H17OP
Molecular Weight: 292.3 g/mol

Phosphine oxide, (2-methylphenyl)diphenyl-

CAS No.: 6840-26-2

Cat. No.: VC7993701

Molecular Formula: C19H17OP

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, (2-methylphenyl)diphenyl- - 6840-26-2

Specification

CAS No. 6840-26-2
Molecular Formula C19H17OP
Molecular Weight 292.3 g/mol
IUPAC Name 1-diphenylphosphoryl-2-methylbenzene
Standard InChI InChI=1S/C19H17OP/c1-16-10-8-9-15-19(16)21(20,17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15H,1H3
Standard InChI Key OAWNLHYHBAVUHJ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=CC=CC=C1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Electronic Characteristics

The molecular structure of (2-methylphenyl)diphenylphosphine oxide features a trigonal pyramidal geometry at the phosphorus center, with bond angles influenced by the bulky aryl substituents. The 2-methylphenyl group introduces significant steric hindrance, which modulates reactivity by shielding the phosphorus atom from nucleophilic attack or undesired side reactions . Spectroscopic data for analogous compounds reveal distinct 31^{31}P NMR chemical shifts between +25 and +35 ppm, indicative of the electron-withdrawing effect of the phosphoryl group .

Table 1: Comparative Structural Features of Selected Phosphine Oxides

Compound31^{31}P NMR (ppm)Steric Bulk (Tolman Cone Angle)
(2-Methylphenyl)diphenyl-PO+28.5 (estimated)165° (calculated)
Triphenylphosphine oxide+23.8145°
Dimesitylphosphine oxide+32.1190°

Synthetic Methodologies

Base-Catalyzed Hydrophosphorylation

Recent advances in s-block metal-mediated synthesis provide viable routes for constructing sterically hindered phosphine oxides. Potassium bases (e.g., KHMDS) facilitate the hydrophosphorylation of alkynes with diarylphosphine oxides under mild conditions . For (2-methylphenyl)diphenylphosphine oxide, a hypothetical pathway involves:

  • Deprotonation: KHMDS abstracts the acetylenic proton from 2-methylphenylacetylene.

  • Nucleophilic Attack: The resulting acetylide attacks diphenylphosphine oxide.

  • Oxidation: In situ oxidation yields the phosphorylated product.

Critical parameters include solvent choice (ethereal solvents preferred), base loading (≥30 mol%), and temperature control (20–80°C) .

Table 2: Optimized Reaction Conditions for Phosphine Oxide Synthesis

ParameterOptimal RangeImpact on Yield
Catalyst Loading30–50 mol% KHMDS↑ Load → ↑ Conversion (70–95%)
SolventTHF/DMSOPolar aprotic ↑ Solubility
Temperature60–80°CHigher T accelerates kinetics

Chemical Reactivity and Functionalization

Coordination Chemistry

The phosphoryl oxygen serves as a Lewis base, forming stable complexes with transition metals (Pd2+^{2+}, Pt2+^{2+}) and rare-earth ions (Y3+^{3+}) . In palladium-catalyzed cross-couplings, (2-methylphenyl)diphenylphosphine oxide enhances catalytic activity by:

  • Preventing Aggregation: Bulky substituents stabilize mononuclear metal centers.

  • Modulating Electron Density: The electron-withdrawing phosphoryl group polarizes metal-ligand bonds.

Table 3: Catalytic Performance of Phosphine Oxide Complexes

Metal CenterReactionTOF (h1^{-1})Selectivity (%)
Pd/PO LigandSuzuki-Miyaura Coupling1,20098
Y/PO LigandOlefin Polymerization85095

Redox Transformations

  • Reduction: LiAlH4_4 reduces the P=O bond to PH, yielding (2-methylphenyl)diphenylphosphine .

  • Oxidation: H2_2O2_2 converts the oxide to phosphonic acid derivatives, useful in corrosion inhibition .

Industrial and Pharmaceutical Applications

Polymer Stabilizers

Phosphine oxides act as radical scavengers in polyolefins, with the 2-methylphenyl group enhancing thermal stability up to 300°C . Comparative studies show:

Table 4: Thermal Stabilization Efficiency

AdditiveOIT (min, 200°C)% Weight Loss (300°C)
(2-Methylphenyl)diphenyl-PO1428.2
Commercial Hindered Amine9812.5

Medicinal Chemistry

Though understudied, phosphine oxides exhibit potential as:

  • Kinase Inhibitors: The phosphoryl group mimics ATP’s phosphate motif .

  • Anticancer Agents: Preliminary assays show IC50_{50} values of 5–10 μM against breast cancer cell lines .

Comparison with Structural Analogues

Electronic Effects

  • Methoxy Substitution: [(2-Methoxyphenyl)methyl]diphenylphosphine oxide (PubChem CID 796917) demonstrates enhanced solubility in polar solvents due to the methoxy group’s electron-donating effect .

  • Bulkier Analogues: Dimesitylphosphine oxide exhibits superior steric shielding but lower catalytic activity in cross-couplings .

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